ethyl (9-oxoacridin-10(9H)-yl)acetate
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Overview
Description
Ethyl (9-oxoacridin-10(9H)-yl)acetate is a chemical compound that belongs to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes an acridine core with an ethyl ester group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (9-oxoacridin-10(9H)-yl)acetate typically involves the reaction of 9-oxoacridine-10-acetic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
9-oxoacridine-10-acetic acid+ethanol→ethyl (9-oxoacridin-10(9H)-yl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (9-oxoacridin-10(9H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the acridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenated solvents and bases like sodium hydroxide are often used in substitution reactions.
Major Products
Oxidation: Formation of acridine-9,10-quinone derivatives.
Reduction: Formation of 9-hydroxyacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (9-oxoacridin-10(9H)-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as an interferon inducer.
Medicine: Investigated for its anticancer properties, particularly in estrogen-dependent tumors.
Mechanism of Action
The mechanism of action of ethyl (9-oxoacridin-10(9H)-yl)acetate involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer applications, where it targets rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
9-Oxo-10(9H)-acridineacetic acid: A precursor in the synthesis of ethyl (9-oxoacridin-10(9H)-yl)acetate.
Acridine-9-carboxaldehyde: Another acridine derivative with similar chemical properties.
10-Ethyl-acridine-2-sulfonyl chloride: Used in derivatization reactions for analytical purposes.
Uniqueness
This compound is unique due to its ester functional group, which imparts different chemical reactivity compared to its analogs. This makes it particularly useful in esterification reactions and as a building block for further chemical modifications.
Properties
IUPAC Name |
ethyl 2-(9-oxoacridin-10-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-2-21-16(19)11-18-14-9-5-3-7-12(14)17(20)13-8-4-6-10-15(13)18/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCYAXAHWZVVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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